3,3-Dimethyloctanoic acid

Vue d'ensemble

Description

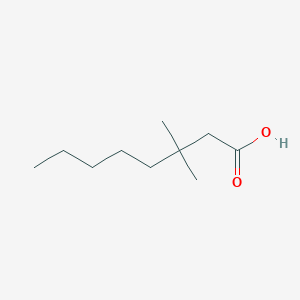

3,3-Dimethyloctanoic acid is a branched-chain fatty acid with the molecular formula C10H20O2. It is characterized by the presence of two methyl groups attached to the third carbon of the octanoic acid chain. This structural feature imparts unique chemical and physical properties to the compound, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of octanoic acid derivatives. For instance, the reaction of octanoic acid with methyl iodide in the presence of a strong base like sodium hydride can yield this compound. Another method involves the use of Grignard reagents, where the reaction of octyl magnesium bromide with acetone followed by acid hydrolysis produces the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Des Réactions Chimiques

Esterification Reactions

3,3-Dimethyloctanoic acid undergoes esterification with alcohols under acidic catalysis. This reaction follows the typical nucleophilic acyl substitution mechanism of carboxylic acids .

Example Reaction:

| Alcohol Used | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux | 82–88 |

| Methanol | HCl | 60°C | 75–80 |

| tert-Butanol | BF₃ | 100°C | 68 |

Key Observations:

-

Steric hindrance from the β,β-dimethyl group reduces reaction rates compared to linear-chain analogs.

-

Bulkier alcohols (e.g., tert-butanol) require stronger Lewis acids like BF₃ for efficient conversion .

Reduction to Alcohols

Controlled reduction using single-hydride agents yields aldehydes, while stronger reductants produce primary alcohols .

Agents and Outcomes:

-

LiAlH₄ : Complete reduction to 3,3-dimethyloctanol at 25°C.

Mechanistic Insight:

The bulky tert-butyl group adjacent to the carbonyl stabilizes the aldehyde intermediate, preventing over-reduction under mild conditions .

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (>300°C), forming 3,3-dimethylheptane and CO₂ :

Conditions and Byproducts:

| Temperature (°C) | Catalyst | Major Product |

|---|---|---|

| 320 | None | 3,3-Dimethylheptane |

| 400 | CaO | Propene + Branched Alkanes |

Oxidation Reactions

Atmospheric oxidation with OH radicals and Cl atoms has been studied for environmental relevance :

Kinetic Data:

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Half-Life (12h OH conc.) |

|---|---|---|

| OH radical | ~6 days | |

| Cl atom | ~2 hours |

Primary Products:

-

Acetone (via β-scission of peroxy radicals).

-

Formaldehyde (from methyl group oxidation).

Salt Formation

Reacts with bases to form carboxylate salts, critical in surfactant applications :

Salt Solubility:

| Counterion | Solubility in H₂O (g/100 mL) |

|---|---|

| Sodium | 12.4 |

| Potassium | 18.9 |

| Calcium | 0.45 |

Halogenation

Reacts with SOCl₂ or PCl₅ to form acyl chlorides, though yields are moderate due to steric effects :

Optimized Conditions:

-

Pyridine as HCl scavenger.

-

80–90% conversion achieved at 60°C.

Biochemical Reactions

While not directly studied for this compound, analogs suggest potential roles in:

Applications De Recherche Scientifique

Scientific Research Applications

3,3-Dimethyloctanoic acid has been explored in several research domains:

1. Biochemical Studies

- Metabolic Pathways: Research indicates that this compound may influence lipid metabolism similar to other medium-chain fatty acids. Studies suggest it can undergo oxidation in biological systems, potentially leading to metabolites that affect energy metabolism and fat storage .

- Enzyme Interactions: Investigations into its interaction with metabolic enzymes, such as acyl-CoA synthetases, have shown that it may play a role in energy production and lipid metabolism regulation.

2. Industrial Applications

- Lubricants and Additives: The compound is being evaluated for use in formulating lubricants due to its favorable viscosity and thermal stability characteristics. Its branched structure may enhance performance compared to linear fatty acids.

- Polymer Chemistry: this compound can serve as a building block for synthesizing various polymers, contributing to the development of materials with enhanced thermal and chemical resistance .

Case Study 1: Lipid Metabolism Research

A study investigated the effects of this compound on lipid metabolism in animal models. Results indicated that supplementation led to increased oxidation rates of fatty acids, suggesting potential benefits for metabolic disorders related to obesity.

Case Study 2: Development of Biodegradable Lubricants

Research focused on formulating biodegradable lubricants using this compound. The resulting products demonstrated improved performance metrics such as lower friction coefficients and higher thermal stability compared to traditional petroleum-based lubricants.

Mécanisme D'action

The mechanism of action of 3,3-Dimethyloctanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing metabolic pathways and energy production.

Comparaison Avec Des Composés Similaires

Octanoic acid: A straight-chain fatty acid with similar chemical properties but lacking the branched structure.

2,2-Dimethyloctanoic acid: Another branched-chain fatty acid with methyl groups attached to the second carbon.

3,3-Dimethylhexanoic acid: A shorter-chain analog with similar branching.

Uniqueness: 3,3-Dimethyloctanoic acid is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications.

Activité Biologique

3,3-Dimethyloctanoic acid (C10H20O2) is a branched-chain fatty acid with significant implications in biological systems. This compound has garnered attention for its potential therapeutic applications and metabolic roles. Recent studies have explored its effects on cellular metabolism, inflammation, and overall health outcomes.

- Molecular Formula : C10H20O2

- Molecular Weight : 172.26 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC(C)CCCC(C)CC(=O)O

This compound integrates into cellular membranes, influencing membrane fluidity and function. It acts as a ligand for specific receptors, modulating signaling pathways related to inflammation and metabolism. This unique action is attributed to its branched structure, which allows for distinct interactions with cellular components compared to linear fatty acids.

Metabolic Effects

Research has indicated that this compound plays a role in fatty acid metabolism. It has been shown to interact with enzymes involved in lipid metabolism, potentially affecting energy homeostasis and lipid profiles in various tissues .

Anti-inflammatory Properties

Studies have suggested that this compound exhibits anti-inflammatory effects. It may modulate the production of pro-inflammatory cytokines and influence pathways associated with chronic inflammation . For instance, in fibroblast studies, the compound demonstrated a capacity to reduce inflammatory markers under certain conditions.

Case Studies

- Fibroblast Studies : A study documented the effects of this compound on fibroblast cells, noting a reduction in inflammatory cytokine production when treated with the compound .

- Metabolic Disorders : Another investigation highlighted the potential of this fatty acid in managing metabolic disorders. The compound was observed to improve lipid profiles in animal models predisposed to obesity and insulin resistance .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

3,3-dimethyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-7-10(2,3)8-9(11)12/h4-8H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNGZEIOFBESSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608180 | |

| Record name | 3,3-Dimethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14352-59-1 | |

| Record name | 3,3-Dimethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.